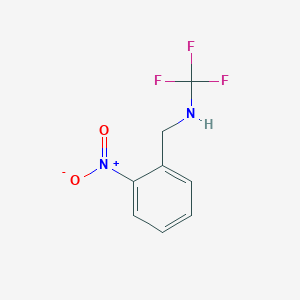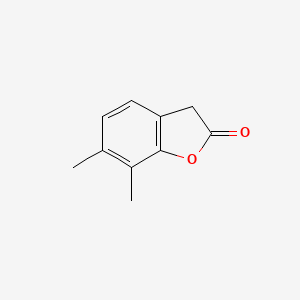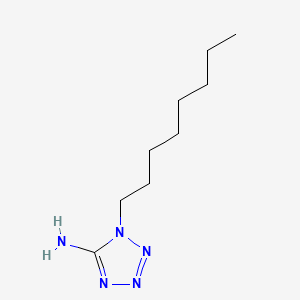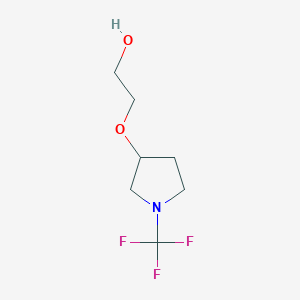![molecular formula C10H17ClN2O B13951691 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both an aminomethyl group and a chloroethanone moiety in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone typically involves the formation of the spirocyclic core followed by functionalization of the aminomethyl and chloroethanone groups. One common method involves the reaction of a suitable azaspiro compound with a chlorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The aminomethyl group can be oxidized to form imines or reduced to form secondary amines.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex spirocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce secondary amines.
Applications De Recherche Scientifique
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential as a ligand in receptor binding assays and enzyme inhibition studies.
Industrial Chemistry: It serves as a building block for the synthesis of complex organic molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloroethanone moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Aminomethyl)-6-oxidanylidene-5-oxa-7-azaspiro[3.4]octan-7-yl)ethyl: This compound shares a similar spirocyclic core but differs in the functional groups attached.
2-(6-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: Another spirocyclic compound with different substituents, used in PROTAC® development.
Uniqueness
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H17ClN2O |
|---|---|
Poids moléculaire |
216.71 g/mol |
Nom IUPAC |
1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H17ClN2O/c11-5-9(14)13-2-1-10(7-13)3-8(4-10)6-12/h8H,1-7,12H2 |
Clé InChI |
IJPVBXSPQICEQE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CC(C2)CN)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)


![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)



![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)


![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)

